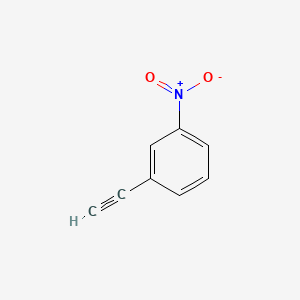
3-Nitrophenylacetylene
Descripción general
Descripción
3-Nitrophenylacetylene (CAS#:3034-94-4) is a chemical compound with the molecular formula C8H5NO2 .
Synthesis Analysis
The synthesis of 3-Nitrophenylacetylene has been explored in several studies. For instance, a general protocol for precise syntheses of ordered mesoporous intermetallic nanoparticles was reported . This protocol describes how to prepare ordered mesoporous intermetallic nanomaterials with controlled compositions, morphologies/structures, and phases by a general concurrent template strategy . Another study reported a general concurrent template strategy for precise synthesis of mesoporous Pt-/Pd-based intermetallic nanoparticles with desired morphology and ordered mesostructure . The resultant mesoporous intermetallic PtSn nanoparticles exhibited the phase-dependent selectivity and excellent stability for selective hydrogenation of 3-Nitrophenylacetylene .
Molecular Structure Analysis
The molecular structure of 3-Nitrophenylacetylene consists of 8 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
3-Nitrophenylacetylene has been used in various chemical reactions. For example, it has been used in the selective hydrogenation reaction . In one study, mesoporous intermetallic PtSn nanoparticles exhibited remarkably controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability in the selective hydrogenation of 3-Nitrophenylacetylene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitrophenylacetylene include its molecular weight, density, melting point, boiling point, and structure .
Aplicaciones Científicas De Investigación
Catalyst in Hydrogenation Reactions
3-Nitrophenylacetylene has been used in the selective hydrogenation of nitro compounds . In a proof-of-concept catalytic reaction, mesoporous intermetallic PtSn nanoparticles exhibited remarkably controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This application is particularly important in the field of organic synthesis where selective hydrogenation is a key step in many reactions.
Synthesis of Intermetallic Nanoparticles
The compound has been used in the synthesis of ordered mesoporous intermetallic nanoparticles . These nanoparticles have unique atomic stoichiometry and are bonded by strong d-orbital interactions . The nanoparticles have well-defined and unique atomic stoichiometries, which modify the surface geometric and electronic structures of intermetallic nanoparticles and thus increase their catalytic activity, selectivity, and stability .
Fuel Cell Electrocatalysis
3-Nitrophenylacetylene has potential applications in fuel cell electrocatalysis . The ordered mesoporous intermetallic nanoparticles synthesized using this compound can be used in fuel cell electrocatalysis . This is a promising area of research given the increasing interest in sustainable and clean energy sources.
Synthesis of Mesoporous Catalysts
The compound has been used in the synthesis of mesoporous catalysts . These catalysts have a nanoconfinement environment for nanocasting synthesis of mesoporous nanoparticles with ordered mesostructure and rhombic dodecahedral morphology under elevated temperature .
Semi-Hydrogenation Reaction
3-Nitrophenylacetylene has been used in semi-hydrogenation reactions . This is a type of chemical reaction where a compound is partially hydrogenated, but not fully. This can be useful in various chemical synthesis processes where complete hydrogenation is not desired.
Reduction Reaction of p-Nitrophenol
The compound has been used in the reduction reaction of p-nitrophenol . This is a type of chemical reaction where a compound is reduced, often by gaining electrons. This can be useful in various chemical synthesis processes.
Safety and Hazards
Direcciones Futuras
Future research directions could involve exploring the properties of 3-Nitrophenylacetylene in various chemical reactions and its applications in catalysis and electrocatalysis . The development of new synthesis strategies, such as the concurrent template strategy, could also be an area of future research .
Mecanismo De Acción
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological molecules are still under investigation .
Mode of Action
It’s known that the nitro group in the compound can participate in various chemical reactions, potentially influencing its interaction with biological targets .
Biochemical Pathways
As research progresses, it’s expected that more information about the compound’s role in biochemical pathways will become available .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 120 °c and density of 122±01 g/cm3, may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitrophenylacetylene. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . The compound’s reactivity may also be influenced by the presence of other chemicals in its environment .
Propiedades
IUPAC Name |
1-ethynyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOQPWPDONKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062807 | |
| Record name | 3-Nitrophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylacetylene | |
CAS RN |
3034-94-4 | |
| Record name | 1-Ethynyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethynyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethynyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nitrophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















